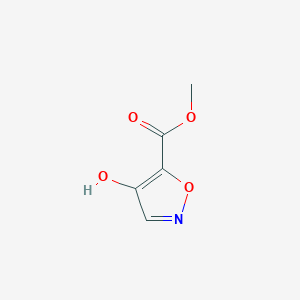
Methyl 4-hydroxyisoxazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-hydroxyisoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxyisoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxylamine hydrochloride with β-ketoesters under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and isopropanol, with the reaction being carried out at elevated temperatures, often under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as copper (I) or ruthenium (II) may be employed to facilitate the cycloaddition reactions, although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
化学反応の分析
Types of Reactions
Methyl 4-hydroxyisoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of methyl 4-oxo-isoxazole-5-carboxylate.
Reduction: Formation of methyl 4-hydroxyisoxazole-5-methanol.
Substitution: Formation of various substituted isoxazole derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-hydroxyisoxazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of methyl 4-hydroxyisoxazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and carboxylate groups play crucial roles in forming hydrogen bonds and electrostatic interactions with the target molecules, stabilizing the inhibitor-enzyme complex .
類似化合物との比較
Methyl 4-hydroxyisoxazole-5-carboxylate can be compared with other isoxazole derivatives such as:
- Methyl 3-hydroxyisoxazole-5-carboxylate
- Methyl 4-aminoisoxazole-5-carboxylate
- Methyl 4-methylisoxazole-5-carboxylate
Uniqueness
The presence of both hydroxyl and carboxylate groups in this compound imparts unique chemical reactivity and biological activity compared to its analogs. This dual functionality allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various applications .
特性
分子式 |
C5H5NO4 |
|---|---|
分子量 |
143.10 g/mol |
IUPAC名 |
methyl 4-hydroxy-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C5H5NO4/c1-9-5(8)4-3(7)2-6-10-4/h2,7H,1H3 |
InChIキー |
ABJIVGWREYWZMT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=NO1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















